6,7-Dihydropteridine Reductase Inhibition vs. 3-Phenylpyruvic Acid
4-Hydroxyphenyllactate inhibits 6,7-dihydropteridine reductase (EC 1.5.1.34) from Homo sapiens with an IC50 of 0.058 mM, whereas the structurally related 3-phenylpyruvic acid (lacking the para-hydroxyl group) exhibits an IC50 of 4.7 mM [1]. This represents an 81-fold difference in inhibitory potency, demonstrating that the 4-hydroxy substitution confers substantially stronger enzyme interaction.
| Evidence Dimension | Inhibition of 6,7-dihydropteridine reductase (EC 1.5.1.34) activity |
|---|---|
| Target Compound Data | IC50 = 0.058 mM |
| Comparator Or Baseline | 3-Phenylpyruvic acid (IC50 = 4.7 mM) |
| Quantified Difference | 81-fold lower IC50 (higher potency) |
| Conditions | Homo sapiens enzyme, in vitro assay |
Why This Matters
This pronounced potency differential establishes 3-(4-Hydroxyphenyl)lactate as a more sensitive and selective tool compound for studying pteridine metabolism, particularly in disorders of tetrahydrobiopterin biosynthesis where 6,7-dihydropteridine reductase is a critical therapeutic target.
- [1] BRENDA: The Comprehensive Enzyme Information System. EC 1.5.1.34 - 6,7-dihydropteridine reductase. Literature summary for 1.5.1.34. View Source
